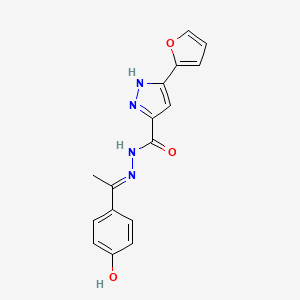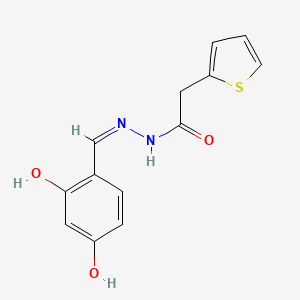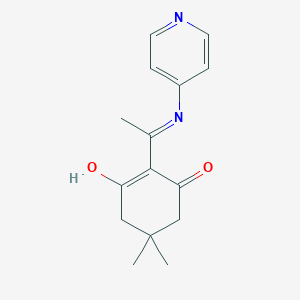![molecular formula C19H16BrClN2O3S B3721204 (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B3721204.png)
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one
Descripción general
Descripción
The compound (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated dimethoxyphenyl group, and a chlorinated methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Brominated Dimethoxyphenyl Group: The brominated dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a brominated dimethoxybenzene derivative.
Formation of the Imine Bond: The imine bond is formed by reacting the thiazolidinone intermediate with an appropriate aldehyde or ketone.
Introduction of the Chlorinated Methylphenyl Group: The chlorinated methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using a chlorinated methylbenzene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors and signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have similar halogenated aromatic structures but differ in their functional groups and overall reactivity.
Polycyclic Aromatic Compounds: Compounds like fluoranthene and benzo[ghi]perylene share structural similarities but have different chemical properties and applications.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and applications.
Propiedades
IUPAC Name |
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O3S/c1-10-13(21)5-4-6-14(10)22-19-23-18(24)17(27-19)8-11-7-12(20)16(26-3)9-15(11)25-2/h4-9H,1-3H3,(H,22,23,24)/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQNRYOWBFNQOF-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC(=C(C=C3OC)OC)Br)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3OC)OC)Br)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B3721126.png)
![2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-5,6-DIMETHYL-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B3721129.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B3721134.png)

![(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B3721151.png)
![2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721152.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3721166.png)
![N-{5-[(2-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B3721170.png)

![2-[(3-chloro-4-methylphenyl)amino]-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3721182.png)
![2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B3721186.png)

![methyl 2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3721213.png)
![1-phenyl-5-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3721215.png)
